![molecular formula C11H11NO B2561744 6-Methoxy-5-methylquinoline CAS No. 2344680-30-2](/img/structure/B2561744.png)
6-Methoxy-5-methylquinoline
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Overview
Description
Synthesis Analysis
Quinolines, a class of compounds to which 6-Methoxy-5-methylquinoline belongs, can be synthesized using transition-metal mediated methods . A novel and simple methodology for the synthesis of 2-substituted quinolines was described by Jixiang and co-workers by the reaction 2-vinylanilines and alkynoates in the presence of a catalytic amount of Palladium .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for understanding its behavior and applications . Unfortunately, specific information about the physical and chemical properties of 6-Methoxy-5-methylquinoline is not available in the current literature.Scientific Research Applications
Drug Discovery
Quinoline, the core structure of 6-Methoxy-5-methylquinoline, is a vital scaffold for leads in drug discovery . It plays a major role in the field of medicinal chemistry . Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs .
Industrial and Synthetic Organic Chemistry
Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .
Tubulin Polymerization Inhibitors
6-Methoxyquinoline is used as a precursor in the synthesis of 5-Amino-2-aroylquinolines, which are potent tubulin polymerization inhibitors . This has potential applications in the treatment of cancer.
Bacterial DNA Gyrase and Topoisomerase Inhibitors
3-Fluoro-6-methoxyquinoline derivatives, synthesized from 6-Methoxyquinoline, act as inhibitors of bacterial DNA gyrase and topoisomerase . These enzymes are essential for bacterial DNA replication, making this application particularly relevant for the development of new antibiotics.
Fluorescent Zinc and Chlorine Sensors
6-Methoxyquinoline is used in the synthesis of fluorescent zinc and chlorine sensors . These sensors have applications in various fields, including environmental monitoring and biomedical research.
Single-Ion Magnets
6-Methoxyquinoline is also used in the synthesis of cobalt-based ternary metal-organic complexes, which act as single-ion magnets . These materials have potential applications in data storage and quantum computing.
Safety And Hazards
properties
IUPAC Name |
6-methoxy-5-methylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-9-4-3-7-12-10(9)5-6-11(8)13-2/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRFLMFGDFNUOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=CC=N2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-5-methylquinoline |
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